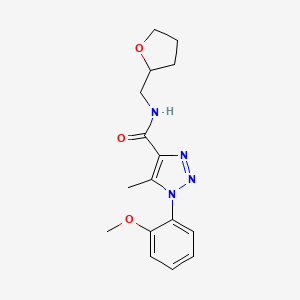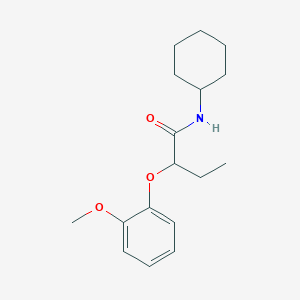![molecular formula C21H22N2O2 B4752741 N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)
N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide
Descripción general
Descripción
N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LY294002 and is a potent inhibitor of phosphoinositide 3-kinase (PI3K).
Mecanismo De Acción
N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide exerts its pharmacological effects by inhibiting the activity of PI3K. PI3K is an enzyme that plays a crucial role in several cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K by N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide leads to the activation of downstream signaling pathways, which ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide have been extensively studied. This compound has been shown to induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and colon cancer. Additionally, N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide has been shown to inhibit the activity of PI3K in various cell types, including neurons, endothelial cells, and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide in lab experiments is its potent inhibitory activity against PI3K. This compound has been shown to be highly effective in inducing apoptosis in cancer cells, making it a valuable tool in cancer research. Additionally, the synthesis of N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide is relatively simple and has been well-established, making it readily available for use in lab experiments. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the research on N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide. One area of research is the development of more potent and selective inhibitors of PI3K. Additionally, the use of N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide in combination with other drugs or therapies could enhance its therapeutic efficacy. Another potential direction for research is the investigation of the role of PI3K in other diseases, such as cardiovascular disease and autoimmune disorders. Overall, the research on N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide has significant potential for advancing our understanding of the PI3K signaling pathway and its role in disease.
Aplicaciones Científicas De Investigación
N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. The PI3K signaling pathway is known to be involved in the development and progression of several types of cancer. N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide is a potent inhibitor of PI3K and has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases, inflammation, and diabetes.
Propiedades
IUPAC Name |
N-[(2E,4E)-1-oxo-5-phenyl-1-(propan-2-ylamino)penta-2,4-dien-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16(2)22-21(25)19(15-9-12-17-10-5-3-6-11-17)23-20(24)18-13-7-4-8-14-18/h3-16H,1-2H3,(H,22,25)(H,23,24)/b12-9+,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVWHWGUCLYJS-NSMFRCMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E,4E)-1-oxo-5-phenyl-1-(propan-2-ylamino)penta-2,4-dien-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![1-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B4752679.png)
![{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4752690.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)



![3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4752759.png)

![ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4752766.png)
![3,5-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-isoxazolecarboxamide](/img/structure/B4752772.png)
